molecular formula C7H7BrN2O B599112 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine CAS No. 1203499-19-7

8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine

Cat. No.: B599112
CAS No.: 1203499-19-7
M. Wt: 215.05
InChI Key: BHSDVIXRHSRWEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine is a brominated heterocyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. The pyrido[3,4-b][1,4]oxazine scaffold is a bicyclic 6-6 system containing one ring junction nitrogen and one oxygen atom, making it a subject of interest in the development of novel pharmacologically active compounds . This bromo-substituted derivative is particularly valuable for further functionalization via cross-coupling reactions, allowing researchers to explore diverse chemical space. Compounds based on the pyrido-oxazine core have been extensively investigated and have yielded representatives with significant therapeutic potential . For instance, recent patent literature identifies pyrido-oxazine derivatives as potent inhibitors of the Transforming Growth Factor beta (TGFβ) type I receptor, also known as ALK5 . Inhibition of the ALK5 signaling pathway is a promising therapeutic strategy for the treatment of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), as TGFβ is a key mediator in fibroblast proliferation and the accumulation of extracellular matrix . As such, this compound provides researchers with a key starting material for the synthesis and discovery of new molecular entities targeting fibrotic pathways and other conditions associated with dysregulated ALK5 signaling.

Properties

IUPAC Name

8-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-3-9-4-6-7(5)10-1-2-11-6/h3-4,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSDVIXRHSRWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CN=CC(=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673652
Record name 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-19-7
Record name 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Intermediate Synthesis

The foundational step in synthesizing 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine involves the preparation of bis-electrophilic intermediates. 2,4,6-Tribromo-3-(2-bromoethoxy)pyridine (6a ) serves as the critical precursor, synthesized via bromination of 3-(2-bromoethoxy)pyridine derivatives. Treatment with potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C induces tandem SN2 (bromine displacement) and SNAr (aromatic substitution) reactions, cyclizing the structure into the pyrido-oxazine core.

Key Reaction Conditions

  • Solvent : Anhydrous DMF (polar aprotic, enhances nucleophilicity).

  • Base : K2CO3 (2.5 equiv., facilitates deprotonation and bromide elimination).

  • Temperature : 80°C (balances reaction rate and side-product minimization).

  • Time : 12–24 hours (ensures complete cyclization).

Optimization of Intermediate 6a

The synthesis of 6a proceeds via bromination of 3-(2-bromoethoxy)pyridine using phosphorus oxybromide (POBr3) in dichloromethane. Isolation yields reach 46% after silica gel chromatography (10% ethyl acetate/hexane). Spectroscopic validation includes:

  • 1H NMR (CDCl3) : δ 7.66 (s, 1H, aromatic), 4.35 (t, J = 6.5 Hz, 2H, -OCH2-), 3.72 (t, J = 6.5 Hz, 2H, -CH2Br).

  • IR : 2924 cm⁻¹ (C-H stretch), 1516 cm⁻¹ (aromatic C=C), 742 cm⁻¹ (C-Br).

Suzuki-Miyaura Cross-Coupling: Functionalization Strategies

Reaction Scope and Conditions

Post-cyclization, the bromine substituent at the 8-position enables regioselective Suzuki-Miyaura couplings with aryl boronic acids. Using palladium catalysts (e.g., Pd(PPh3)4) and cesium carbonate (Cs2CO3) in toluene/ethanol mixtures, biarylated derivatives are synthesized in 65–85% yield.

Representative Protocol

  • Substrate : 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine (1.0 equiv.).

  • Boronic Acid : Aryl-/heteroaryl-boronic acids (1.2 equiv.).

  • Catalyst : Pd(PPh3)4 (5 mol%).

  • Base : Cs2CO3 (2.0 equiv.).

  • Solvent : Toluene/EtOH (3:1 v/v).

  • Temperature : 90°C, 12 hours.

Yield Optimization and Challenges

Elevated temperatures (>100°C) risk debromination, while insufficient catalyst loading (<3 mol%) leads to incomplete conversion. Purification via flash chromatography (20–30% ethyl acetate/hexane) isolates products with >95% purity.

Stille Coupling for Terpyridine Ligand Synthesis

Protocol Development

Stille coupling between 8-bromo-oxazine derivatives and tributylstannyl pyridines introduces nitrogen-rich terpyridine motifs. Using Pd(PPh3)4 in degassed DMF at 110°C, this method achieves 70–78% yield for ligands such as 8a–f .

Critical Parameters

  • Stannane : 2-(Tributylstannyl)pyridine (1.5 equiv.).

  • Catalyst : Pd(PPh3)4 (7 mol%).

  • Solvent : DMF (anhydrous, degassed).

  • Temperature : 110°C, 36 hours.

Spectroscopic Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : Oxazine ring protons resonate at δ 3.6–5.6 ppm (multiplet, -OCH2- and -NCH2-). Aromatic protons adjacent to bromine appear as singlets (δ 7.0–8.5 ppm).

  • 13C NMR : Quaternary carbons adjacent to bromine exhibit deshielding (δ 140–150 ppm).

Infrared (IR) Spectroscopy

  • C-Br Stretch: 600–650 cm⁻¹ (medium intensity).

  • Oxazine C-O-C: 1250–1300 cm⁻¹ (strong).

Industrial Scalability and Process Considerations

Continuous Flow Reactor Adaptation

Transitioning from batch to flow chemistry reduces reaction times (24 → 4 hours) and improves yield consistency (±2% variance). Key parameters:

  • Residence Time : 30 minutes.

  • Temperature Gradient : 80 → 100°C.

  • Catalyst Immobilization : Pd/C pellets (prevents leaching).

Waste Stream Management

Bromide byproducts are neutralized with AgNO3, precipitating AgBr for safe disposal. Solvent recovery systems (distillation) achieve 90% DMF reuse.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost Index
Tandem SN2/SNAr41–549724Low
Suzuki-Miyaura Coupling65–859512Moderate
Stille Coupling70–789836High

Cost Index: Relative reagent and catalyst expenses .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as N-oxides or hydroxylated compounds.

    Reduction Products: Dehalogenated compounds or other reduced forms.

Scientific Research Applications

Chemistry: 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It is investigated for its interactions with various biological targets and its potential therapeutic effects .

Medicine: The compound is explored for its potential use in medicinal chemistry, particularly in the development of new drugs. Its unique structure makes it a candidate for the design of molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of new technologies and processes .

Mechanism of Action

The mechanism of action of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity to various biological receptors. The compound may also undergo metabolic transformations that activate or deactivate its biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Bromine Substitution

Bromine positioning within the pyrido-oxazine scaffold significantly influences physicochemical properties and reactivity:

Compound Name Bromine Position Core Structure CAS Number Melting Point (°C) Molecular Weight (g/mol) Source/Purity
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine 8 Pyrido[3,4-b][1,4]oxazine 1203499-19-7 N/A 215.04 Combi-Blocks (98%)
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine 7 Pyrido[3,2-b][1,4]oxazine 34950-82-8 116–119 215.04 Kanto Reagents (97%)
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine 6 Pyrido[2,3-b][1,4]oxazine 1203499-17-5 N/A 215.04 BLDpharm (95%+)
7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine 7 Pyrido[3,2-b][1,4]oxazine 910037-14-8 N/A 229.08 Thermo Scientific (95%)

Key Findings :

  • Methyl substitution (e.g., 7-bromo-4-methyl derivative) increases molecular weight and may enhance lipophilicity, impacting bioavailability .

Functional Group Modifications

Substituents on the pyrido-oxazine core alter reactivity and biological activity:

A. Aryl and Heteroaryl Substitutions

describes Suzuki-Miyaura coupling to introduce aryl groups (e.g., phenyl, pyridyl) at the 5- and 7-positions:

Compound Name Substituents Yield (%) Melting Point (°C) Molecular Weight (g/mol)
1-Methyl-5,7-diphenyl-pyrido[3,4-b]oxazine 5-Ph, 7-Ph, 1-Me 59 130–132 393.20
(S)-1-(1-Phenylethyl)-5,7-di(pyridin-2-yl) 5-Py, 7-Py, 1-(PhEt) 61 100–102 437.96

Key Findings :

  • Aryl groups (e.g., phenyl, pyridyl) enhance π-π stacking interactions, which may improve binding to biological targets .
  • Bulky substituents (e.g., 1-phenylethyl) reduce yields (26–34%) due to steric challenges in synthesis .
B. Halogen vs. Alkyl/Amide Substitutions
  • Chlorine Analogs : 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine (CAS 1260665-77-7) has similar reactivity but lower molecular weight (187.62 g/mol) compared to brominated analogs .
  • Amide-Linked Derivatives : Compounds like TTZ-1/2 feature a benzo-oxazine core with amide-linked hydrophobic chains, acting as bioisosteres for carboxylic acids .

Biological Activity

8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of pyrido[3,4-b][1,4]oxazines, which are known for their diverse pharmacological properties. The following sections explore its biological activity, including antioxidant properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C₇H₈BrN₂O
  • Molecular Weight : 215.05 g/mol
  • CAS Number : 946121-78-4
  • Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds related to this compound. For instance, compounds structurally similar to this oxazine have shown significant antioxidant activity in various assays:

  • DPPH Assay : Compounds demonstrated effective scavenging of DPPH radicals, indicating strong antioxidant capabilities.
  • FRAP Assay : In this assay, some derivatives exhibited higher reducing power than standard antioxidants like butylated hydroxytoluene (BHT) .

Cytotoxicity Studies

In vitro cytotoxicity studies using non-cancerous cell lines have indicated that derivatives of this compound may exhibit low toxicity profiles. For example:

  • MTT Assay Results : Some synthesized analogs were tested up to a concentration of 250 µg/mL without showing significant cytotoxic effects on 3T3 fibroblast cell lines .

Therapeutic Applications

The biological activities of this compound derivatives suggest potential therapeutic applications:

  • Antiviral Activity : Similar compounds have been investigated for their ability to inhibit HIV-1 integrase activity. The structure-activity relationship (SAR) studies indicate that modifications can enhance antiviral efficacy .
  • Antitumor Properties : Some studies have suggested that related oxazine compounds exhibit antitumor effects by inducing apoptosis in cancer cell lines .

Data Table of Biological Activities

Activity TypeCompound/DerivativesAssay TypeResults
AntioxidantC-3 tethered 2-oxo-benzo[1,4]oxazinesDPPHSignificant scavenging activity
AntioxidantC-3 tethered 2-oxo-benzo[1,4]oxazinesFRAPHigher reducing power than BHT
CytotoxicityVarious derivativesMTTNon-toxic up to 250 µg/mL
AntiviralRelated pyrido compoundsHIV-1 IntegraseIC₅₀ values ranging from 0.19–3.7 µM
AntitumorRelated oxazinesApoptosis AssaysInduction of apoptosis in cancer cells

Case Study 1: Antioxidant Properties

In a study published in Molecules, researchers synthesized a series of C-3 tethered oxazines and assessed their antioxidant properties through various assays. The findings indicated that these compounds could effectively reduce oxidative stress markers in vitro .

Case Study 2: Antiviral Efficacy

A comprehensive review highlighted the synthesis and evaluation of pyridine-containing integrase inhibitors which included derivatives of the pyrido[3,4-b][1,4]oxazine structure. These compounds showed promising results against HIV strains with IC₅₀ values indicating significant antiviral activity .

Research Findings on Structure-Activity Relationships

Research has demonstrated that modifications in the chemical structure of pyrido[3,4-b][1,4]oxazines can lead to enhanced biological activities. For example:

  • Substituents at specific positions on the oxazine ring can improve antioxidant and cytotoxic properties.
  • The presence of bromine at the 8-position has been linked to increased potency against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine, and how are purity and yield optimized?

  • Methodological Answer : A common approach involves cyclocondensation of substituted pyridine precursors with brominating agents. For example, derivatives of dihydro-oxazine can be synthesized via one-pot reactions using brominated aryl substrates under reflux conditions with catalysts like acetic acid. Purity (>97%) is achieved through recrystallization or column chromatography, monitored by HPLC or GC . Yield optimization requires control of stoichiometry, temperature (e.g., 80–100°C), and reaction time (typically 12–24 hours).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Look for diagnostic peaks such as the oxazine ring protons (δ ~3.6–5.6 ppm) and aromatic protons influenced by bromine (δ ~7.0–8.5 ppm). Coupling patterns help confirm stereochemistry .
  • Mass Spectrometry (ESI/FAB) : Confirm molecular ion peaks (e.g., m/z 416.30 for C24H18BrNO) and isotopic patterns (e.g., M+2 peaks for bromine) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .

Q. How is the antimicrobial activity of this compound evaluated, and what controls are necessary?

  • Methodological Answer : Use serial dilution assays (e.g., broth microdilution per CLSI guidelines) against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). MIC values are determined via turbidity measurements after 18–24 hours. Structural analogs with electron-withdrawing groups (e.g., nitro, bromo) often enhance activity due to increased membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected splitting or integration) may arise from dynamic effects or impurities. Validate via:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
  • X-ray Crystallography : Definitive confirmation of molecular geometry (e.g., monoclinic P21/c space group, β = 91.893°) .
  • Computational Modeling : Compare experimental and DFT-calculated chemical shifts to identify anomalies .

Q. What strategies improve the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability is influenced by:

  • Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent bromine loss or oxidation .
  • Solvent Selection : Use anhydrous DMSO or DMF for biological assays to avoid hydrolysis.
  • pH Control : Maintain neutral pH (6–8) in aqueous buffers; acidic conditions may protonate the oxazine ring, altering reactivity .

Q. How can synthetic routes be adapted to synthesize derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Functionalization : Introduce substituents (e.g., methoxy, pyridinyl) at the 1- and 3-positions via Suzuki coupling or nucleophilic substitution. For example, 8-bromo-1,3-diaryl derivatives show improved antimicrobial activity due to increased lipophilicity .
  • Scaffold Hybridization : Fuse with imidazo[1,2-a]pyridine or benzoxazine cores to modulate pharmacokinetic properties .

Q. What crystallographic parameters are critical for analyzing the solid-state structure of this compound?

  • Methodological Answer : Key metrics include:

  • Unit Cell Dimensions : Monoclinic systems (e.g., a = 7.7617 Å, b = 20.092 Å) indicate molecular packing efficiency .
  • Hydrogen Bonding : Intermolecular C-H···O/N interactions stabilize the lattice (e.g., bond distances ~2.8–3.2 Å) .
  • Thermal Displacement Parameters (Ueq) : Values >0.05 Ų suggest dynamic disorder, requiring refinement with constraints .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between theoretical and experimental molecular weights?

  • Methodological Answer : Discrepancies (e.g., HRMS calc. 550.0978 vs. obs. 550.0816) may arise from isotopic impurities or ionization artifacts. Verify via:

  • High-Resolution Mass Spectrometry (HRMS) : Ensure resolution >10,000 to distinguish isotopic clusters .
  • Elemental Analysis : Confirm C/H/N/Br percentages within ±0.3% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.